molecular formula C27H25BrN2O2 B3863532 N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No.: B3863532
M. Wt: 489.4 g/mol
InChI Key: GOHOKKIKQPJJIH-WKULSOCRSA-N
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Description

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide is a complex organic compound that features an anthracene moiety linked to an acetamide group through a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide typically involves the condensation of anthracene-9-carbaldehyde with an appropriate amine derivative. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The general reaction scheme can be represented as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the phenoxyacetamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the Schiff base linkage can interact with metal ions, forming coordination complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to the presence of the bromine atom in the phenoxyacetamide group, which allows for further functionalization through substitution reactions. Additionally, the combination of the anthracene moiety and the Schiff base linkage provides unique photophysical properties that can be exploited in various applications.

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O2/c1-17(2)23-14-25(28)18(3)12-26(23)32-16-27(31)30-29-15-24-21-10-6-4-8-19(21)13-20-9-5-7-11-22(20)24/h4-15,17H,16H2,1-3H3,(H,30,31)/b29-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHOKKIKQPJJIH-WKULSOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide
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N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide
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N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide
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N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide
Reactant of Route 5
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N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide

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